molecular formula C10H8N2O3S B157749 [3,3'-Bipyridine]-5-sulfonic acid CAS No. 1625-80-5

[3,3'-Bipyridine]-5-sulfonic acid

Cat. No. B157749
CAS RN: 1625-80-5
M. Wt: 236.25 g/mol
InChI Key: TXRQSUPFWXZJTF-UHFFFAOYSA-N
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Description

[3,3'-Bipyridine]-5-sulfonic acid, commonly known as BPS, is a chemical compound that has gained significant interest in scientific research due to its unique properties and potential applications in various fields. BPS is a water-soluble, organic compound that belongs to the family of bipyridine derivatives. Its chemical formula is C10H8N2O3S, and its molecular weight is 244.25 g/mol.

Mechanism Of Action

BPS acts as a bidentate ligand, coordinating with metal ions through its pyridine nitrogen atoms. The coordination of BPS with metal ions leads to the formation of stable complexes, which can be used for various applications. The mechanism of action of BPS as a redox mediator involves the transfer of electrons between the analyte and the electrode surface, facilitated by the BPS mediator.

Biochemical And Physiological Effects

BPS has been shown to have potential biochemical and physiological effects, including antioxidant and anti-inflammatory properties. BPS has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, suggesting potential applications in the treatment of various diseases, such as cancer and neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

The advantages of using BPS in lab experiments include its water solubility, stability, and ability to form stable complexes with metal ions. BPS is also relatively inexpensive and readily available. The limitations of using BPS in lab experiments include its potential toxicity and the need for careful handling due to its acidic nature.

Future Directions

There are several future directions for research on BPS, including the development of new synthesis methods, the exploration of its potential applications in catalysis and energy storage, and the investigation of its potential therapeutic effects in various diseases. The use of BPS as a ligand for the synthesis of MOFs is an area of active research, with potential applications in gas storage and separation. The investigation of the potential therapeutic effects of BPS in cancer and neurodegenerative disorders is also an area of active research, with promising results in preclinical studies.
Conclusion:
In conclusion, BPS is a versatile and promising compound that has potential applications in various fields, including analytical chemistry, electrochemistry, material science, and therapeutics. Its unique properties and potential applications make it an attractive target for further research, and its development and application are expected to have a significant impact on various fields of science and technology.

Synthesis Methods

BPS can be synthesized by various methods, including the reaction of 3,3'-bipyridine with sulfuric acid or chlorosulfonic acid. The reaction takes place under acidic conditions, and the resulting product is purified by recrystallization. Another method involves the reaction of 3,3'-bipyridine with sodium sulfite and sodium bisulfite, followed by acidification with sulfuric acid.

Scientific Research Applications

BPS has been extensively studied for its potential applications in various fields, including analytical chemistry, electrochemistry, and material science. In analytical chemistry, BPS is used as a complexing agent for the determination of various metal ions, such as copper, nickel, and cobalt. In electrochemistry, BPS is used as a redox mediator for the electrochemical detection of various analytes, such as glucose and dopamine. In material science, BPS is used as a ligand for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, separation, and catalysis.

properties

CAS RN

1625-80-5

Product Name

[3,3'-Bipyridine]-5-sulfonic acid

Molecular Formula

C10H8N2O3S

Molecular Weight

236.25 g/mol

IUPAC Name

5-pyridin-3-ylpyridine-3-sulfonic acid

InChI

InChI=1S/C10H8N2O3S/c13-16(14,15)10-4-9(6-12-7-10)8-2-1-3-11-5-8/h1-7H,(H,13,14,15)

InChI Key

TXRQSUPFWXZJTF-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C2=CC(=CN=C2)S(=O)(=O)O

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=CN=C2)S(=O)(=O)O

synonyms

3,3''-BIPYRIDINE-5-SULFONIC ACID

Origin of Product

United States

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